molecular formula C24H34N4S B12692413 Einecs 255-879-5 CAS No. 42548-50-5

Einecs 255-879-5

Cat. No.: B12692413
CAS No.: 42548-50-5
M. Wt: 410.6 g/mol
InChI Key: RWHYQZFZXHBOGZ-UHFFFAOYSA-N
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Description

Einecs 255-879-5, also known as 2,2’-Azobis(2-methylpropionitrile), is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is widely used as a radical initiator in polymerization reactions due to its ability to decompose and generate free radicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-Azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction typically occurs under controlled temperature conditions to ensure the stability of the product. The general reaction scheme is as follows:

CH3C(OH)(CN)CH3+N2H4CH3C(N=N)C(CH3)CN+H2O\text{CH}_3\text{C(OH)(CN)CH}_3 + \text{N}_2\text{H}_4 \rightarrow \text{CH}_3\text{C(N=N)C(CH}_3\text{)CN} + \text{H}_2\text{O} CH3​C(OH)(CN)CH3​+N2​H4​→CH3​C(N=N)C(CH3​)CN+H2​O

Industrial Production Methods

In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale reactors where the reaction conditions are meticulously controlled to optimize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,2’-Azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals are highly reactive and can initiate various polymerization reactions.

Common Reagents and Conditions

The decomposition of 2,2’-Azobis(2-methylpropionitrile) is typically carried out in the presence of heat or light. The reaction conditions often include temperatures ranging from 60°C to 80°C. Common solvents used in these reactions include toluene and benzene.

Major Products Formed

The primary products formed from the decomposition of 2,2’-Azobis(2-methylpropionitrile) are free radicals, which then participate in polymerization reactions to form polymers such as polyacrylonitrile and polymethyl methacrylate.

Scientific Research Applications

2,2’-Azobis(2-methylpropionitrile) has a wide range of applications in scientific research:

    Chemistry: It is extensively used as a radical initiator in the synthesis of polymers and copolymers.

    Biology: In biological research, it is used to study radical-induced processes and oxidative stress.

    Medicine: It is employed in the development of drug delivery systems and in the synthesis of biocompatible materials.

    Industry: It is used in the production of plastics, adhesives, and coatings.

Mechanism of Action

The mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves the homolytic cleavage of the nitrogen-nitrogen bond upon heating or exposure to light. This cleavage generates two free radicals, which can then initiate polymerization reactions. The molecular targets are typically monomers such as acrylonitrile and methyl methacrylate, which undergo polymerization to form high molecular weight polymers.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Azobis(isobutyronitrile): Similar in structure and function, used as a radical initiator.

    Benzoyl peroxide: Another radical initiator, commonly used in polymerization reactions.

    Potassium persulfate: Used as an initiator in emulsion polymerization.

Uniqueness

2,2’-Azobis(2-methylpropionitrile) is unique due to its high efficiency in generating free radicals and its stability under various reaction conditions. It offers a controlled decomposition rate, making it suitable for a wide range of polymerization processes.

Properties

CAS No.

42548-50-5

Molecular Formula

C24H34N4S

Molecular Weight

410.6 g/mol

IUPAC Name

N-[[4-[4-(diethylaminomethyl)benzenecarboximidoyl]phenyl]methyl]-N-ethylethanamine;thiocyanic acid

InChI

InChI=1S/C23H33N3.CHNS/c1-5-25(6-2)17-19-9-13-21(14-10-19)23(24)22-15-11-20(12-16-22)18-26(7-3)8-4;2-1-3/h9-16,24H,5-8,17-18H2,1-4H3;3H

InChI Key

RWHYQZFZXHBOGZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)CN(CC)CC.C(#N)S

Origin of Product

United States

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